Enantiomer-Dependent Renin Inhibition: 15‑Fold Potency Advantage of the (3S,4S) Over the (3R,4R) Configuration in Downstream Lead Compounds
The (3S,4S) absolute configuration of the pyrrolidine core is essential for high-affinity renin binding. In a FRET-based enzymatic assay using recombinant human renin (100 mM Tris–HCl buffer, pH 7.4), the pure (3S,4S)-enantiomer of lead compound 12a demonstrated an IC₅₀ of 170 nM, which was 15-fold more potent than the corresponding (3R,4R)-distomer 12b (estimated IC₅₀ ≈ 2.55 μM) [1]. This stereochemical preference was also observed in earlier analogs: (3S,4S)-6a (IC₅₀ = 7.6 μM) versus its antipode (3R,4R)-6b (IC₅₀ = 18 μM), a 2.4-fold difference [1]. Both 6a and 12a are direct synthetic descendants of the (3S,4S)-bis(hydroxymethyl)pyrrolidine scaffold represented by CAS 895245-30-4. The (3S,4S) compound 12a retained potency in the presence of human plasma (IC₅₀ = 300 nM) and displayed high selectivity over human pepsins A/C, cathepsins D/E, and BACE-1/2 (all IC₅₀ > 30 μM) [1].
| Evidence Dimension | In vitro renin inhibitory potency (IC₅₀) of (3S,4S) vs (3R,4R) enantiomers of pyrrolidine-based lead compounds |
|---|---|
| Target Compound Data | (3S,4S)-12a IC₅₀ = 170 nM; (3S,4S)-6a IC₅₀ = 7.6 μM |
| Comparator Or Baseline | (3R,4R)-12b IC₅₀ ≈ 2.55 μM (15× less active); (3R,4R)-6b IC₅₀ = 18 μM (2.4× less active) |
| Quantified Difference | 15-fold potency advantage for (3S,4S)-12a; 2.4-fold advantage for (3S,4S)-6a |
| Conditions | FRET-based enzymatic assay; recombinant human renin; 100 mM Tris–HCl buffer, pH 7.4; human plasma shift assay for 12a |
Why This Matters
Procurement of the (3S,4S) enantiomer (CAS 895245-30-4) rather than the (3R,4R) counterpart (CAS 895245-32-6) or a racemic mixture ensures that downstream medicinal chemistry efforts begin with the eutomer scaffold, avoiding a 2.4- to 15-fold potency penalty and potential selectivity liabilities.
- [1] Lorthiois, E., Breitenstein, W., Cumin, F., Ehrhardt, C., Francotte, E., Jacoby, E., Ostermann, N., Sellner, H., Kosaka, T., Webb, R.L., Rigel, D.F., Hassiepen, U., Richert, P., Wagner, T., & Maibaum, J. (2013). The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. Journal of Medicinal Chemistry, 56(24), 10119–10139. View Source
